5-Chloro-2-(trifluoromethyl)phenol
Overview
Description
5-Chloro-2-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4ClF3O . It is a clear liquid that ranges in color from light orange to yellow to green. This compound is used as a chemical reagent and an organic building block in various chemical syntheses . It is known for its unique properties due to the presence of both chlorine and trifluoromethyl groups on the phenol ring, which contribute to its reactivity and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-(trifluoromethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the trifluoromethyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chlorination reagents such as triphosgene to introduce the chlorine atom into the phenol ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used in nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemistry: 5-Chloro-2-(trifluoromethyl)phenol is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the preparation of aryloxy oxo pyrimidinone derivatives, which have applications in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It has been investigated for its potential as an inhibitor of specific enzymes and receptors .
Industry: In industrial applications, this compound is used in the production of plastics, adhesives, and coatings. Its ability to improve thermal stability and flame resistance makes it valuable in these materials .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor antagonist. The chlorine atom also contributes to the compound’s reactivity, enabling it to form covalent bonds with target molecules .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
Comparison: 5-Chloro-2-(trifluoromethyl)phenol is unique due to the presence of both chlorine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, compared to similar compounds. The phenol group also allows for additional functionalization, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHTCHBMKBRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579571 | |
Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-35-4 | |
Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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